molecular formula C9H15IO B12862786 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B12862786
M. Wt: 266.12 g/mol
InChI Key: KCMZCTUDJKLGLF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane Core Framework Analysis

The bicyclo[2.2.2]octane skeleton consists of three fused six-membered rings, creating a highly strained, cage-like structure. Gas electron diffraction studies of related compounds, such as bicyclo[2.2.2]octene and bicyclo[2.2.2]octadiene, reveal key geometric parameters:

  • Bond lengths : The weighted average C(sp³)–C(sp³) bond length is 1.549 ± 0.008 Å, while C(sp²)–C(sp³) bonds measure 1.509 ± 0.015 Å.
  • Bond angles : The angle at the bridgehead carbon (∠C–C=C) is approximately 114.2 ± 0.6°, contributing to the system’s strain.

The core’s rigidity arises from its C2v symmetry, which minimizes torsional strain while maintaining eclipsed conformations at the bridgehead positions. Computational analyses, including molecular orbital (CNDO/2) methods, corroborate that the observed geometry optimizes non-bonded interactions, particularly between 1,4-hydrogen atoms.

Positional Isomerism in 2-Oxabicyclo[2.2.2]octane Derivatives

The introduction of an oxygen atom into the bicyclo[2.2.2]octane framework creates 2-oxabicyclo[2.2.2]octane, a structural motif with distinct physicochemical properties. Key considerations for positional isomerism include:

  • Oxygen placement : The 2-oxa derivative retains the core’s three-dimensional geometry, as replacing a methylene group with oxygen does not significantly alter bond lengths or angles. For example, the dihedral angle (φ1) between bridgehead planes remains ~121.2° in both oxygen-free and 2-oxa variants.
  • Electronic effects : The ether oxygen introduces polarity, enhancing solubility in polar solvents compared to fully hydrocarbon analogs like bicyclo[2.2.2]octane.

Notably, iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine selectively yields 2-oxabicyclo[2.2.2]octane derivatives, avoiding regioisomeric 1-oxa or 3-oxa products due to stereoelectronic constraints.

IUPAC Nomenclature and CAS Registry Number (2276307-57-2)

The systematic name 4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane adheres to IUPAC rules as follows:

  • Parent structure : 2-oxabicyclo[2.2.2]octane (oxygen at position 2).
  • Substituents :
    • A methyl group at position 1.
    • An iodomethyl group at position 4.

The CAS registry number 2276307-57-2 uniquely identifies this compound, with the molecular formula C9H15IO and a molecular weight of 266.12 g/mol . The SMILES notation CC12CCC(CI)(CC1)CO2 further clarifies the connectivity, emphasizing the iodomethyl branch at C4 and the methyl group at C1.

Comparative Structural Analysis with Related Bicyclic Ethers

The 2-oxabicyclo[2.2.2]octane core differentiates itself from other bicyclic ethers through its geometry and electronic profile:

Parameter 2-Oxabicyclo[2.2.2]octane Bicyclo[1.1.1]pentane Cubane
Bridgehead angle 114.2° 60° 90°
Polarity Moderate (ether oxygen) Low Low
Synthetic accessibility High (iodocyclization) Moderate Low

Unlike cubane’s extreme rigidity or bicyclo[1.1.1]pentane’s limited substitution sites, the 2-oxabicyclo[2.2.2]octane framework balances strain energy (~28 kcal/mol from hydrogenation studies) with synthetic versatility, making it a viable bioisostere for para-substituted aryl groups. The iodomethyl substituent at C4 further enhances its utility in cross-coupling reactions, positioning it as a valuable intermediate in pharmaceutical design.

Properties

Molecular Formula

C9H15IO

Molecular Weight

266.12 g/mol

IUPAC Name

4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

InChI

InChI=1S/C9H15IO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3

InChI Key

KCMZCTUDJKLGLF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CO2)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction proceeds under mild conditions and provides the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions typically occur under mild conditions with polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include azido, cyano, and thiomethyl derivatives.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its ability to act as a nucleophile or electrophile in various chemical reactions . The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. This allows it to interact with specific molecular targets and pathways, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and key properties of analogous bicyclo[2.2.2]octane derivatives:

Compound Name Molecular Formula MW (g/mol) Key Substituents Key Applications/Properties Reference
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane C₉H₁₅IO 266.16 1-methyl, 4-iodomethyl Reactive intermediate; bioisostere
4-[(Benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane C₁₆H₂₀IO₂ 371.23 4-benzyloxymethyl, 1-iodomethyl Enhanced lipophilicity; drug design
1-Iodobicyclo[2.2.2]octane C₈H₁₃I 236.09 No oxygen atom; 1-iodo Simpler scaffold; limited polarity
1-Iodo-4-phenylbicyclo[2.2.2]octane C₁₄H₁₇I 312.19 4-phenyl; no oxygen atom Aromatic interactions; hydrophobic
1-tert-butyl-4-(4-methylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane C₁₅H₂₀O₃ 248.32 3 oxygen atoms; tert-butyl, aryl High polarity; life sciences
Key Observations:

Oxygen vs. Nitrogen vs. Carbon Scaffolds: The 2-oxabicyclo[2.2.2]octane core (oxygen atom) enhances polarity compared to non-oxygenated analogs like 1-iodobicyclo[2.2.2]octane . This oxygen atom mimics the electronic properties of a phenyl ring, making it a bioisostere in drug design . Azabicyclo analogs (e.g., 2-azabicyclo[2.2.2]octane HCl) introduce nitrogen, altering basicity and hydrogen-bonding capacity .

Substituent Effects :

  • Iodomethyl vs. Benzyloxymethyl : The benzyloxymethyl group in C₁₆H₂₀IO₂ increases lipophilicity (logP ~3.5 estimated) compared to the methyl-iodomethyl derivative (logP ~2.1), impacting membrane permeability .
  • Aryl Substitutions : 4-Phenyl derivatives (e.g., C₁₄H₁₇I) exhibit strong hydrophobic interactions, whereas trioxabicyclo derivatives (e.g., C₁₅H₂₀O₃) are highly polar, favoring aqueous solubility .

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